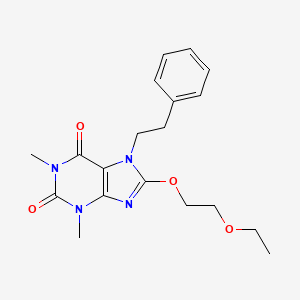![molecular formula C20H21N3O3S B11609167 (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11609167.png)
(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. It features a thiazolidinone core, which is known for its biological activity, and is substituted with methoxyphenyl and methylphenyl groups, enhancing its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions:
Hydrazone Formation: The final step involves the formation of the hydrazone linkage by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Functionalized Thiazolidinones: From substitution reactions.
科学的研究の応用
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Signal Pathways: Interferes with cellular signaling pathways, affecting cell function.
Molecular Targets: Targets include specific proteins and receptors involved in disease processes.
類似化合物との比較
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: is unique compared to similar compounds due to its specific substitutions and hydrazone linkage. Similar compounds include:
Thiazolidinones: Differ in their substituents and biological activity.
Hydrazones: Vary in their core structures and functional groups.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O3S/c1-14-6-4-5-7-16(14)12-23-19(24)13-27-20(23)22-21-11-15-8-9-17(25-2)18(10-15)26-3/h4-11H,12-13H2,1-3H3/b21-11+,22-20- |
InChIキー |
SHWXEYMIRHURLT-GRWXYWTESA-N |
異性体SMILES |
CC1=CC=CC=C1CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC=CC=C1CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11609087.png)
![N-(3-methylphenyl)-2-(3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11609091.png)
![1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11609102.png)
![(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609120.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11609122.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609127.png)
![N,N-diethyl-4-{(Z)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}aniline](/img/structure/B11609133.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B11609141.png)
![2-Allyl-6-[(1-ethyl-1H-benzoimidazol-2-ylamino)-methyl]-phenol](/img/structure/B11609142.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B11609148.png)
![N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11609164.png)
![3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11609166.png)

![3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11609188.png)
